molecular formula C22H25Cl2N3O2 B6660082 N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride

N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride

Cat. No.: B6660082
M. Wt: 434.4 g/mol
InChI Key: SJGIQNBHJSRIGP-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a chlorobenzoyl moiety, and an isoquinoline core, making it an interesting subject for chemical and pharmacological studies.

Properties

IUPAC Name

N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2.ClH/c23-18-8-4-3-7-17(18)22(28)26-13-16-6-2-1-5-15(16)11-20(26)21(27)25-19(12-24)14-9-10-14;/h1-8,14,19-20H,9-13,24H2,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJGIQNBHJSRIGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN)NC(=O)C2CC3=CC=CC=C3CN2C(=O)C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride typically involves multiple steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced through an acylation reaction, often using 2-chlorobenzoyl chloride and a base such as triethylamine.

    Attachment of the Cyclopropyl Group: The cyclopropyl group is typically added via a cyclopropanation reaction, which can be achieved using diazomethane or a similar reagent.

    Final Coupling and Hydrochloride Formation: The final coupling of the amine and the carboxamide groups is followed by the formation of the hydrochloride salt through the addition of hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may serve as a probe to study the interactions of cyclopropyl and isoquinoline derivatives with biological macromolecules. It can be used in assays to investigate enzyme inhibition or receptor binding.

Medicine

In medicine, the compound’s potential pharmacological properties can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology or neurology.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride likely involves its interaction with specific molecular targets such as enzymes or receptors. The cyclopropyl group may confer rigidity to the molecule, enhancing its binding affinity, while the isoquinoline core could interact with aromatic residues in the target protein. The exact pathways would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminoethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
  • N-(2-amino-1-cyclopropylethyl)-2-(benzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

Uniqueness

Compared to similar compounds, N-(2-amino-1-cyclopropylethyl)-2-(2-chlorobenzoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide;hydrochloride stands out due to the presence of the cyclopropyl group, which can significantly affect its chemical reactivity and biological activity. The chlorobenzoyl moiety also adds a unique dimension to its interaction with biological targets, potentially enhancing its pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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